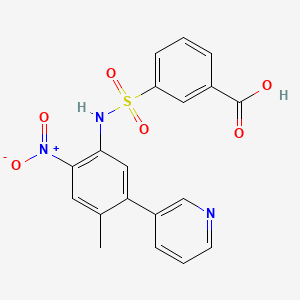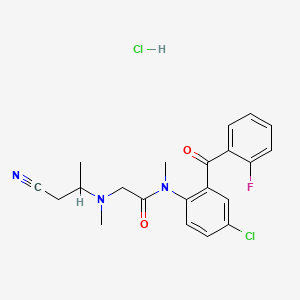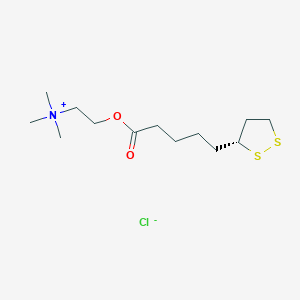![molecular formula C18H16N4O2S B605393 3-{2-[(3-Methylquinoxalin-2-yl)sulfanyl]acetyl}-1-phenylurea CAS No. 1797967-45-3](/img/structure/B605393.png)
3-{2-[(3-Methylquinoxalin-2-yl)sulfanyl]acetyl}-1-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Amb21795397 is a blocker of the MARV VP40 PPxY-host Nedd4 interaction and subsequent PPxY-dependent egress of MARV VP40 VLPs..
Applications De Recherche Scientifique
Synthesis and Biological Activity
Anticancer Activity : Methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and related derivatives, synthesized from 3-phenylquinoxaline-2(1H)-thione (a parent compound), exhibited significant antiproliferative activity against human HCT-116 and MCF-7 cell lines (El Rayes et al., 2019).
Computational and Biological Activity : New sulfur- and nitrogen-containing thiourea and acetophenone derivatives based on phenylthiourea showed significant antioxidant effects and membrane stabilization properties, indicating potential in drug development (Farzaliyev et al., 2020).
Pharmacological Evaluation : Novel heterocyclic 1,3,4-oxadiazole and pyrazoles derivatives, including compounds similar in structure to the query compound, were evaluated for toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions (Faheem, 2018).
Antibacterial and Antifungal Activity
Novel Quinoxalinone Derivatives : These compounds, synthesized from a precursor similar to the query compound, were evaluated for in vitro antibacterial activity using ofloxacin as the reference standard (Shaaban et al., 2009).
Antituberculosis Activity : 3-Heteroarylthioquinoline derivatives were synthesized and screened for in vitro activity against Mycobacterium tuberculosis, demonstrating significant activity (Chitra et al., 2011).
Evaluation of Arylsulfonamide-based Quinoxalines : These compounds, related to the query chemical, were synthesized and evaluated for their antibacterial and antifungal activities against various strains, showing considerable activity (Kumar & Vijayakumar, 2017).
Antimicrobial and Anti-Inflammatory Activities
Synthesis of Thiazolidin-4-One Derivatives : These derivatives, structurally related to the query compound, were synthesized and tested for antimicrobial activity, showing potential as antimicrobial agents (Baviskar et al., 2013).
Preparation and Antimicrobial Activity of N1‐(2‐Aryl/Styryl‐6-acetylquinolino)‐N3‐arylureas/ Thioureas : These compounds, related to the query chemical, were prepared and found to have significant antimicrobial activities (Dabhi et al., 1995).
Other Applications
- Synthesis of 3-Aryl-1-((4-Aryl-1,2,3-Selenadiazol-5-yl)sulfanyl)isoquinolines : A new series of compounds, related to the query chemical, were synthesized and have potential applications in various fields (Prabakaran et al., 2011).
Propriétés
Numéro CAS |
1797967-45-3 |
|---|---|
Nom du produit |
3-{2-[(3-Methylquinoxalin-2-yl)sulfanyl]acetyl}-1-phenylurea |
Formule moléculaire |
C18H16N4O2S |
Poids moléculaire |
352.41 |
Nom IUPAC |
1-[2-(3-Methyl-quinoxalin-2-ylsulfanyl)-acetyl]-3-phenyl-urea |
InChI |
InChI=1S/C18H16N4O2S/c1-12-17(21-15-10-6-5-9-14(15)19-12)25-11-16(23)22-18(24)20-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H2,20,22,23,24) |
Clé InChI |
HDMAOPPDDJHKAZ-UHFFFAOYSA-N |
SMILES |
O=C(NC1=CC=CC=C1)NC(CSC2=NC3=CC=CC=C3N=C2C)=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Amb21795397; Amb-21795397; Amb 21795397; PPxY Budding Inhibitor 5; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



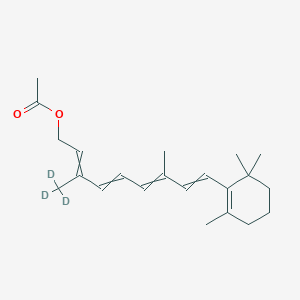
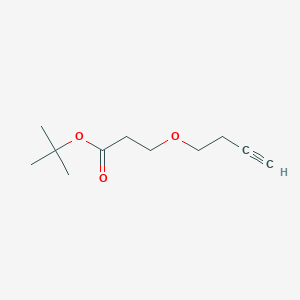
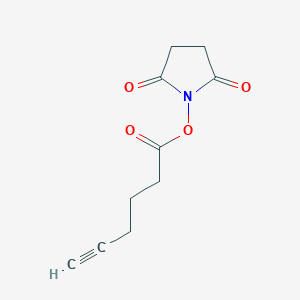
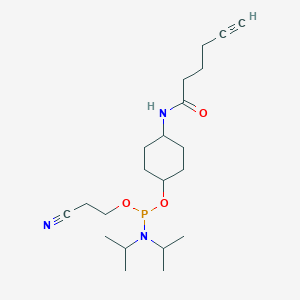
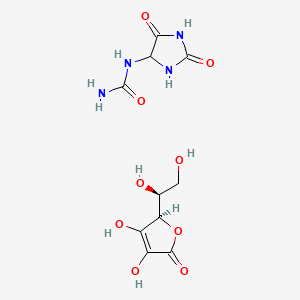
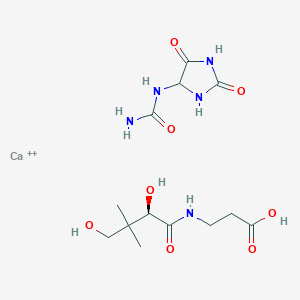
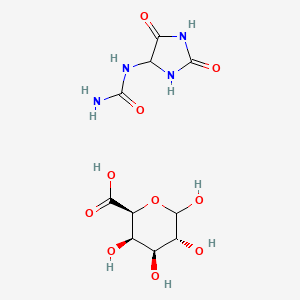
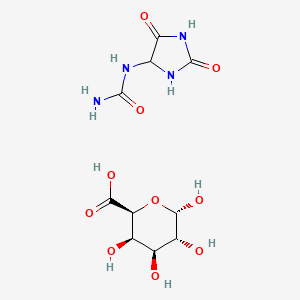
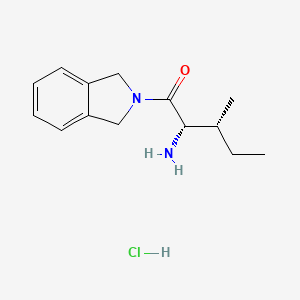
![(R)-7-Bromo-3-((4-hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B605326.png)
